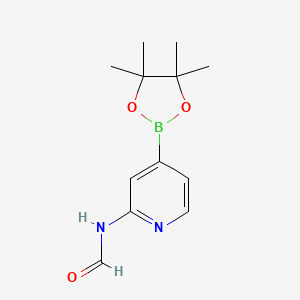
2-(Formamido)pyridine-4-boronic acid pinacol ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Formamido)pyridine-4-boronic acid pinacol ester (2FPBA) is a boronate ester that has been used in a variety of scientific research applications. It is a versatile reagent that has been used in a variety of organic synthesis methods and has been found to have a wide range of biochemical and physiological effects.
Applications De Recherche Scientifique
2-(Formamido)pyridine-4-boronic acid pinacol ester has been used in a variety of scientific research applications, including the synthesis of organic compounds, the study of enzyme-catalyzed reactions, and the synthesis of pharmaceuticals. It has also been used in the preparation of bioactive compounds and in the development of new materials. In addition, it has been used in the study of protein-ligand interactions and in the development of new drug delivery systems.
Mécanisme D'action
2-(Formamido)pyridine-4-boronic acid pinacol ester is known to interact with proteins and other enzymes in the body, which is how it exerts its biochemical and physiological effects. The mechanism of action of 2-(Formamido)pyridine-4-boronic acid pinacol ester is thought to involve the binding of the boronate ester to the target protein or enzyme, which then triggers a conformational change in the protein or enzyme. This conformational change then leads to the desired biochemical or physiological effect.
Biochemical and Physiological Effects
2-(Formamido)pyridine-4-boronic acid pinacol ester has been found to have a variety of biochemical and physiological effects, including the inhibition of enzymes, the activation of enzymes, and the modulation of gene expression. It has also been shown to have an anti-inflammatory effect and to have an effect on the metabolism of carbohydrates and lipids. In addition, it has been found to have an effect on the immune system and to have an effect on the nervous system.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 2-(Formamido)pyridine-4-boronic acid pinacol ester in lab experiments has several advantages. It is a relatively inexpensive reagent and is easy to synthesize. It is also stable and can be stored for long periods of time. Additionally, it has a wide range of biochemical and physiological effects and can be used in a variety of research applications.
However, there are some limitations to the use of 2-(Formamido)pyridine-4-boronic acid pinacol ester in lab experiments. It is not a very soluble compound, which can make it difficult to use in certain experiments. Additionally, it can be toxic in high concentrations and should be handled with care.
Orientations Futures
The potential applications of 2-(Formamido)pyridine-4-boronic acid pinacol ester are still being explored, and there are many potential future directions for research. One potential future direction is the development of new drug delivery systems using 2-(Formamido)pyridine-4-boronic acid pinacol ester. Additionally, more research could be done on the biochemical and physiological effects of 2-(Formamido)pyridine-4-boronic acid pinacol ester and the mechanisms by which it exerts its effects. Additionally, more research could be done on the synthesis of 2-(Formamido)pyridine-4-boronic acid pinacol ester and the development of new synthesis methods. Finally, further research could be done on the use of 2-(Formamido)pyridine-4-boronic acid pinacol ester in the synthesis of organic compounds and the development of new materials.
Méthodes De Synthèse
2-(Formamido)pyridine-4-boronic acid pinacol ester is most commonly synthesized through a reaction between 2-formamidopyridine and 4-boronic acid pinacol ester. This reaction is usually carried out in anhydrous conditions and is known to produce a high yield of the desired product. Other methods of synthesis have also been developed, such as the one-pot synthesis of 2-(Formamido)pyridine-4-boronic acid pinacol ester from 4-boronic acid pinacol ester and 4-formamidopyridine, which has been found to have a higher yield than the two-step reaction.
Propriétés
IUPAC Name |
N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]formamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BN2O3/c1-11(2)12(3,4)18-13(17-11)9-5-6-14-10(7-9)15-8-16/h5-8H,1-4H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQTSJQSHGVNACJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)NC=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)formamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

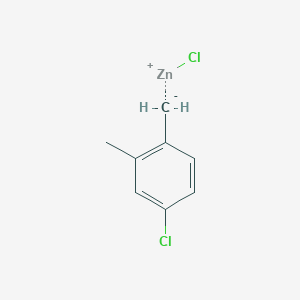



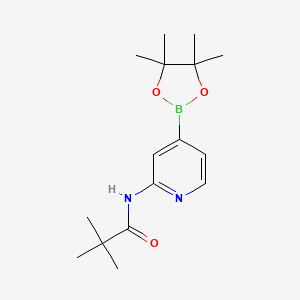
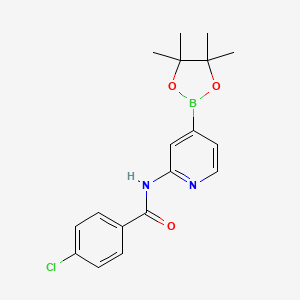


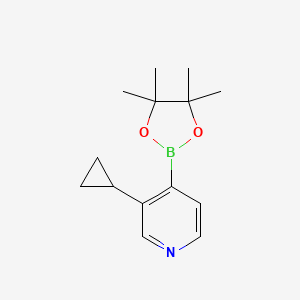

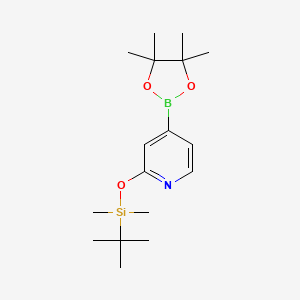

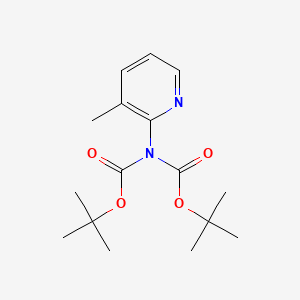
![tert-Butyl 2-{[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]methyl}piperidine-1-carboxylate](/img/structure/B6337815.png)